molecular formula C22H21NO6 B2963669 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate CAS No. 896824-66-1

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

Cat. No. B2963669
CAS RN: 896824-66-1
M. Wt: 395.411
InChI Key: SCDNONKTEQLSFS-ODLFYWEKSA-N
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Description

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395.411. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase Activity

Novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been developed and assessed for their anticholinesterase action against human enzymes. These compounds demonstrated potent inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some showing remarkable selectivity between these enzymes. This property is crucial for the development of therapeutic agents targeting diseases like Alzheimer's, where cholinesterase inhibitors play a pivotal role (Luo et al., 2005).

Anti-HIV and Antimicrobial Applications

A series of benzofuran derivatives have been synthesized and evaluated for their potential as anti-HIV, anticancer, and antimicrobial agents. Some of these compounds showed significant reduction in viral cytopathic effects, indicating moderate anti-HIV activity. Additionally, mild antifungal activity was observed, although no significant anticancer activity was detected in the tested compounds (Rida et al., 2006).

Asymmetric Hydrogenation Catalysts

Benzofuran derivatives have been utilized in the synthesis of rigid P-chiral phosphine ligands, demonstrating excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These findings are significant for the pharmaceutical industry, where such catalysts can be employed in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Synthesis and Analgesic Activity

The synthesis and evaluation of substituted 1-benzofurans and 1-benzothiophenes for analgesic activity highlight the potential of benzofuran derivatives in the development of new pain relief medications. The creation of these compounds involves innovative synthetic routes, expanding the library of molecules with potential therapeutic applications (Rádl et al., 2000).

Antioxidant Properties

Research into the trapping ability of phenolic compounds for lipid oxidation products has revealed that benzofuran derivatives can form various adducts with antioxidant properties. These findings are relevant for food chemistry, where understanding the mechanisms of lipid oxidation and its inhibition is critical for improving food preservation and safety (Hidalgo et al., 2018).

properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-4-23(5-2)22(25)29-16-9-7-15-20(24)19(28-21(15)13(16)3)11-14-6-8-17-18(10-14)27-12-26-17/h6-11H,4-5,12H2,1-3H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDNONKTEQLSFS-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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